

# Physical and chemical properties of 1-Boc-4-Benzyloxy-3-formylindole

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## Compound of Interest

Compound Name: 1-Boc-4-Benzyloxy-3-formylindole

Cat. No.: B1337694

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## An In-depth Technical Guide to 1-Boc-4-Benzyloxy-3-formylindole

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Boc-4-Benzyloxy-3-formylindole**, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity

**1-Boc-4-Benzyloxy-3-formylindole**, with the CAS number 404888-01-3, is a trifunctional indole derivative. It incorporates a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a benzyloxy ether at the 4-position, and a formyl (aldehyde) group at the 3-position. These functional groups make it a versatile building block for the synthesis of more complex molecules, particularly pharmaceutical agents and natural product analogues.

Identifier	Value
CAS Number	404888-01-3[1][2]
IUPAC Name	tert-butyl 4-(benzyloxy)-3-formyl-1H-indole-1-carboxylate[3]
Molecular Formula	C <sub>21</sub> H <sub>21</sub> NO <sub>4</sub> [2][4]
Molecular Weight	351.40 g/mol [2][3]
MDL Number	MFCD05864700[3][5]
SMILES Code	<chem>C(=O)(OC(C)(C)C)C1=CC=CC(=C1C(=C2)C=O)OCC3=C(C=CC=C3)[3][5]</chem>

## Physical and Chemical Properties

Quantitative data for the physical properties of **1-Boc-4-Benzyloxy-3-formylindole** are limited, with some values being predicted through computational models.

Property	Value	Source
Boiling Point	511.7 ± 58.0 °C at 760 mmHg	Predicted[3][4]
Density	1.14 ± 0.1 g/cm <sup>3</sup>	Predicted[4]
Appearance	Not specified (typically a solid)	-
Melting Point	Not available	-
Solubility	Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.	-
Storage	Inert atmosphere, 2-8°C[5]	-

Safety Information: The compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.

- Hazard Code: Xi (Irritant)[4]

## Spectroscopic Data (Expected)

While specific spectra for this compound are not publicly available, the expected NMR and IR characteristics can be inferred from its structure and data for analogous compounds.

<sup>1</sup>H NMR:

- Aldehyde Proton (CHO): A singlet around  $\delta$  10.0-10.5 ppm.
- Indole Protons: Signals in the aromatic region ( $\delta$  7.0-8.0 ppm). The proton at the 2-position would likely appear as a singlet.
- Benzyloxy Group Protons: A singlet for the methylene (-CH<sub>2</sub>-) protons around  $\delta$  5.0-5.3 ppm and multiplets for the phenyl protons between  $\delta$  7.2-7.5 ppm.
- Boc Group Protons: A characteristic singlet for the nine equivalent tert-butyl protons at approximately  $\delta$  1.6-1.7 ppm.

<sup>13</sup>C NMR:

- Aldehyde Carbonyl: A signal in the range of  $\delta$  185-195 ppm.
- Boc Carbonyl: A signal around  $\delta$  150 ppm.
- Boc Quaternary Carbon: A signal around  $\delta$  80-85 ppm.
- Aromatic and Indole Carbons: Multiple signals in the  $\delta$  110-140 ppm region.
- Benzyloxy Methylene Carbon: A signal around  $\delta$  70 ppm.
- Boc Methyl Carbons: A signal around  $\delta$  28 ppm.

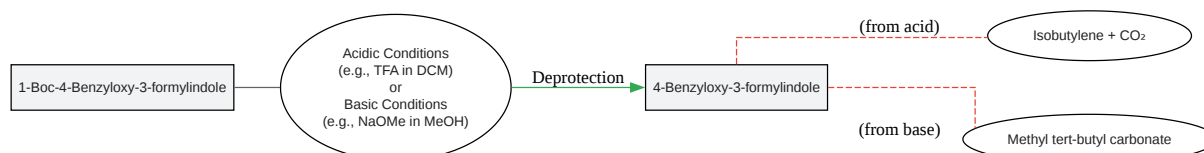
IR Spectroscopy:

- C=O Stretch (Aldehyde): A strong absorption band around 1660-1690  $\text{cm}^{-1}$ .
- C=O Stretch (Boc-group): A strong absorption band around 1725-1745  $\text{cm}^{-1}$ .
- C-H Stretch (Aromatic): Signals above 3000  $\text{cm}^{-1}$ .
- C-O Stretch (Ether): An absorption band in the 1200-1250  $\text{cm}^{-1}$  region.

## Chemical Reactivity and Synthesis

The reactivity of **1-Boc-4-Benzyloxy-3-formylindole** is dictated by its three primary functional groups. The N-Boc group is a stable but readily cleavable protecting group, the formyl group can undergo various nucleophilic additions and oxidations/reductions, and the benzyloxy group can be removed by hydrogenolysis.

A key reaction for this molecule is the deprotection of the indole nitrogen, which is often a necessary step to enable further functionalization at that position or to reveal the final target molecule.



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A typical N-Boc deprotection reaction pathway.

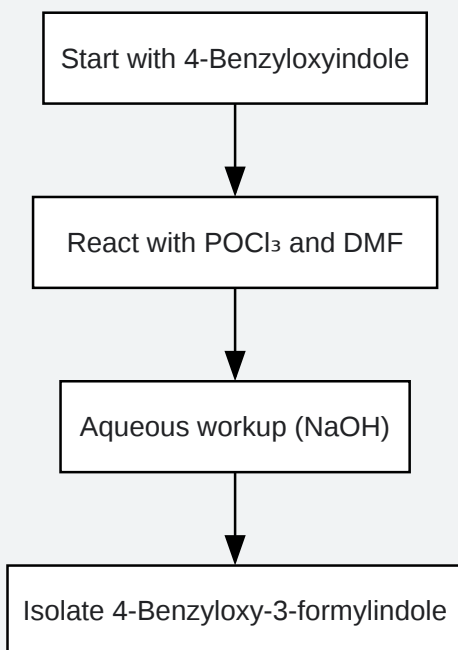
## Experimental Protocols

### Plausible Synthesis of 1-Boc-4-Benzyloxy-3-formylindole

A specific protocol is not readily available in the literature. However, a plausible two-step synthesis can be designed based on the Vilsmeier-Haack formylation of 4-benzyloxyindole,

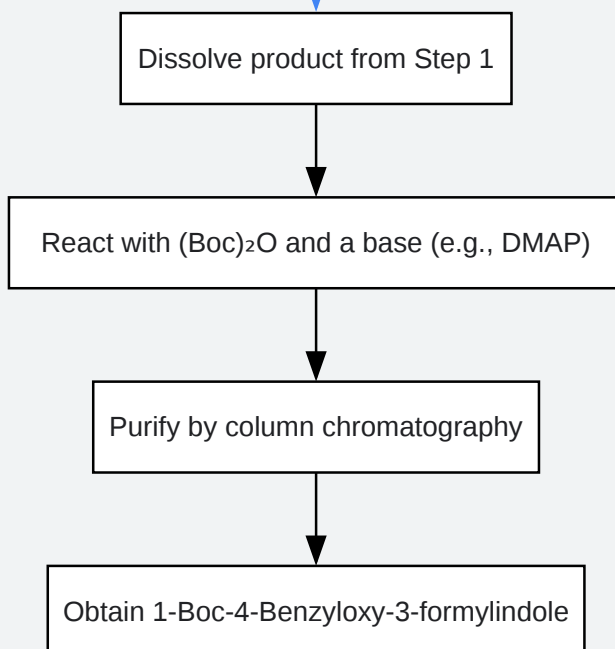
followed by N-Boc protection.

#### Step 1: Vilsmeier-Haack Formylation



Proceed to next step

#### Step 2: N-Boc Protection



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Plausible two-step synthesis workflow.

Protocol for N-Boc Protection (General):

- Dissolve the starting indole (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1-1.5 equivalents) to the solution.
- Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP) or use a stoichiometric amount of a base like triethylamine (TEA).
- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the pure N-Boc protected indole.

## Protocol for N-Boc Deprotection

The Boc group can be removed under various conditions, offering flexibility in multi-step syntheses.

Method A: Acidic Deprotection

- Dissolve the N-Boc protected indole (1 equivalent) in a solvent like Dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.
- Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[\[6\]](#)
- Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

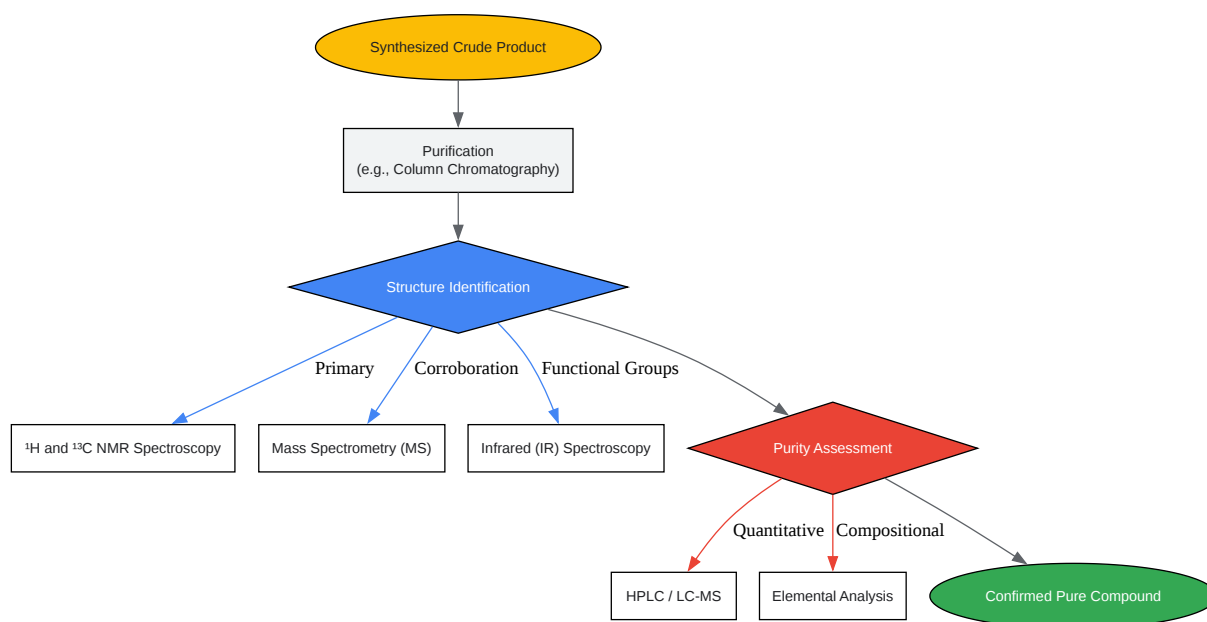
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) and extract the product.
- Dry the organic layer, concentrate, and purify as needed.

#### Method B: Basic Deprotection

- Dissolve the N-Boc protected indole (1 equivalent) in dry methanol.
- Add a catalytic amount of sodium methoxide ( $\text{NaOMe}$ , e.g., 20 mol%).[\[7\]](#)
- Stir the reaction at room temperature for the required time (can range from 10 minutes to 3 hours), monitoring by TLC.[\[7\]](#)
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[\[7\]](#)
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.[\[7\]](#)
- Purify the crude product by column chromatography.[\[7\]](#)

## General Experimental Characterization Workflow

The identity and purity of a synthesized chemical compound like **1-Boc-4-Benzyloxy-3-formylindole** are confirmed through a standard characterization workflow.



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Standard workflow for chemical characterization.

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